3-(Methylsulfonyl)pyridin-2(1H)-one
Overview
Description
Pyridine derivatives, such as “3-(Methylsulfonyl)pyridin-2(1H)-one”, are often used in the field of medicinal chemistry due to their wide range of pharmacological activities . They are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of pyridine derivatives often involves various synthetic routes and reactivity . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Scientific Research Applications
Spin-Crossover and Crystallographic Phase Changes
The compound 3-(Methylsulfonyl)pyridin-2(1H)-one, when oxidized with hydrogen peroxide or mCPBA, yields derivatives that show significant applications in the study of spin-crossover and crystallographic phase changes. These derivatives exhibit abrupt spin-transition and hysteretic crystallographic phase changes, indicating their potential in advanced material science research (Cook et al., 2015).
Synthesis of Sulfide Derivatives
The synthesis of (R)-3-(Butyldimethylsilyloxy)butyl phenyl sulfide using this compound derivatives shows its importance in organic chemistry, particularly in creating sulfide derivatives with potential pharmaceutical applications (Liang Wen-jun, 2007).
Photoluminescence in Iridium(III) Complexes
The compound is used in the development of cationic bis-cyclometallated iridium(III) complexes, showcasing its role in the creation of green or blue emitters with high photoluminescence quantum yields. This application is significant in the field of optoelectronics and photonics (Ertl et al., 2015).
Green Metric Evaluation
An evaluation of the green metrics in the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine indicates the environmental impact and efficiency of processes involving this compound. This research is critical for sustainable chemistry practices (Gilbile et al., 2017).
Fluorescent Sensing of Zn2+
The development of a water-soluble and small molecular weight fluorescent probe for detecting Zn(2+) based on the pyridine-pyridone skeleton of this compound demonstrates its utility in bioanalytical chemistry for metal ion detection (Hagimori et al., 2011).
Synthesis of Substituted Pyridines
The compound is used in the synthesis of various substituted pyridines, showcasing its versatility in creating diverse chemical structures with potential applications in drug design and material science (Ban-Oganowska, 1996).
Electronic Effects in Optically Active Complexes
Research on the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled heterodimetallic d-f podates signifies the compound's role in the study of electronic structure and its implications for material science (Edder et al., 2000).
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibitors of FGFRs can disrupt this process, potentially inhibiting tumor growth .
Biochemical Pathways
Fgfr inhibitors, like the similar compounds mentioned above, can disrupt several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to inhibit breast cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
Properties
IUPAC Name |
3-methylsulfonyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDLBVQJQLSNCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292664 | |
Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254730-41-0 | |
Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254730-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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